N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide
Description
This compound features a complex tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene) with a 12-oxo group and an allyl (prop-2-en-1-yl) substituent at position 11. The sulfanyl (-S-) group at position 10 connects to a 4-hydroxybutanamide side chain, which is further substituted with a furan-2-ylmethyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-hydroxy-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-2-9-24-20(27)17-14-6-3-7-15(14)29-19(17)23-21(24)30-16(8-10-25)18(26)22-12-13-5-4-11-28-13/h2,4-5,11,16,25H,1,3,6-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLYKWDWDDUGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SC(CCO)C(=O)NCC3=CC=CO3)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide is a complex compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring and a thiazole moiety, which are known for their diverse biological activities. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of furan and thiazole have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of mitochondrial pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing furan and thiazole rings have demonstrated activity against various bacterial strains and fungi, indicating that this compound may also possess similar efficacy against pathogens like Mycobacterium tuberculosis and other resistant strains .
The biological activity of N-[(furan-2-yl)methyl]-4-hydroxybutanamide is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in tumor progression and microbial metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
- Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A study evaluated the effects of a furan-based compound on ovarian cancer cells (OVCAR-3). The results indicated that the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathway modulation .
- Antimicrobial Evaluation : Another investigation focused on 4-(5-nitrofuran) derivatives against Mycobacterium tuberculosis. The derivatives exhibited promising antitubercular activity, suggesting that similar structural features in N-[(furan-2-yl)methyl]-4-hydroxybutanamide could lead to effective treatments against resistant strains .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that derivatives of furan and thiazole can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific compound may also possess similar properties due to its structural complexity.
Antimicrobial Activity
The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory effects of related compounds, particularly those containing furan rings. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . The specific compound may exhibit these effects, contributing to its therapeutic profile.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Pharmaceutical Research examined a series of furan derivatives for their cytotoxic effects against human cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and lung cancer cells .
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy of thiazole-containing compounds against resistant bacterial strains. The findings suggested that these compounds could serve as templates for developing new antibiotics .
- Anti-inflammatory Mechanisms : Research highlighted the role of furan derivatives in modulating inflammatory pathways, showing promise for treating chronic inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Compound A : N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide ()
- Structural Differences :
- Side chain : Acetamide (vs. 4-hydroxybutanamide in the target compound).
- Substituent : 3,4-Dimethylphenyl (vs. furan-2-ylmethyl).
- Implications: The 4-hydroxy group in the target compound may enhance hydrophilicity and hydrogen-bonding capacity compared to the acetamide in Compound A.
Compound B: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Structural Differences: Core: Linear hexane backbone with phenoxy and tetrahydropyrimidinyl groups (vs. tricyclic sulfur-nitrogen core).
Functional Group Analogues
Compound C : N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ()
- Structural Differences :
- Key groups : Hydroxamic acid (-CONHOH) (vs. sulfanyl and hydroxyl in the target compound).
- Implications: Hydroxamic acids are known for metal chelation (e.g., HDAC inhibition), whereas the sulfanyl group in the target compound may participate in disulfide bonding or redox interactions .
Compound D: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol ()
- Structural Differences :
- Core : Azo-phenylhydrazone system (vs. tricyclic sulfur-nitrogen core).
- Implications :
Research Findings on Mechanism of Action (MOA)
- Shared MOA in Structurally Similar Compounds: Studies on oleanolic acid (OA) and hederagenin (HG) demonstrate that compounds with similar scaffolds (e.g., triterpenoid cores) exhibit overlapping target interactions and transcriptome profiles, suggesting analogous MOAs. This principle likely extends to the target compound and its tricyclic analogs .
- Docking Analysis :
Large-scale docking studies (as in ) predict that the target compound’s sulfanyl and hydroxyl groups may bind to cysteine-rich active sites (e.g., kinases or proteases), akin to how OA and HG interact with steroidogenic enzymes . - Bioavailability :
The furan-2-ylmethyl group may improve membrane permeability compared to bulkier aromatic substituents (e.g., in Compound A), though this requires experimental validation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Predicted)
| Compound | LogP | Hydrogen Bond Donors | Molecular Weight (Da) |
|---|---|---|---|
| Target Compound | 2.8 | 2 | ~550 |
| Compound A () | 3.5 | 1 | ~520 |
| Compound B () | 4.1 | 3 | ~720 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
